

Application of Defluoro Linezolid-d3 in Antibiotic Therapeutic Drug Monitoring

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Compound of Interest		
Compound Name:	Defluoro Linezolid-d3	
Cat. No.:	B588791	Get Quote

Introduction

Therapeutic Drug Monitoring (TDM) of the antibiotic linezolid is crucial for optimizing treatment efficacy and minimizing dose-dependent toxicities, particularly in critically ill patients where pharmacokinetics can be highly variable. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision. This document provides detailed application notes and protocols for the use of a deuterated analog of linezolid as an internal standard in TDM.

While the specific term "**Defluoro Linezolid-d3**" was requested, extensive literature review primarily identifies Linezolid-d3 as the deuterated internal standard of choice for these applications. It is presumed that "Defluoro" may be a misnomer, and thus the following protocols are based on the widely documented use of Linezolid-d3. Linezolid-d3 is a stable, isotopically labeled version of Linezolid, which is ideal for correcting for matrix effects and variations in instrument response during analysis.[1][2]

Application Notes

Linezolid-d3 is intended for use as an internal standard for the quantification of linezolid in biological matrices such as human plasma or serum by LC-MS/MS.[1][2] Its utility is paramount in clinical settings for patients requiring personalized dosing regimens due to factors like renal insufficiency, co-morbidities, or prolonged therapy, which can alter drug exposure and increase the risk of adverse effects.



Therapeutic Range for Linezolid:

TDM aims to maintain linezolid trough concentrations within a therapeutic window to ensure efficacy while minimizing the risk of toxicity. A commonly accepted therapeutic range for linezolid trough concentrations is 2–8 µg/mL.[3]

Principle of the Method:

A known concentration of Linezolid-d3 is added to patient samples. Both the analyte (linezolid) and the internal standard are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of linezolid.

Experimental Protocols

The following are representative protocols for the quantification of linezolid in human plasma using Linezolid-d3 as an internal standard. These protocols are based on established and validated LC-MS/MS methods.

Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method suitable for high-throughput clinical TDM.

- 1. Materials and Reagents:
- Linezolid analytical standard
- Linezolid-d3 (Internal Standard IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

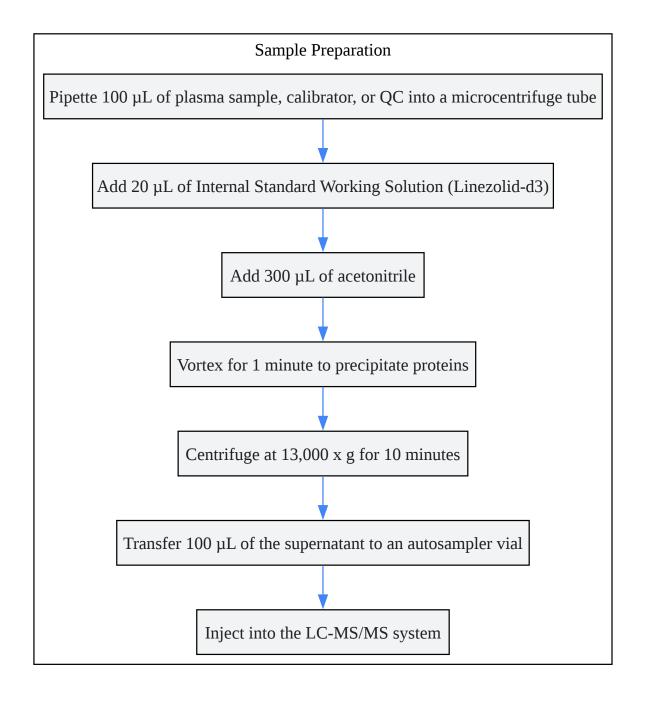
Methodological & Application





- Human plasma (drug-free for calibration standards and quality controls)
- 2. Preparation of Solutions:
- Linezolid Stock Solution (1 mg/mL): Dissolve 10 mg of linezolid in 10 mL of methanol.
- Linezolid-d3 Stock Solution (1 mg/mL): Dissolve 1 mg of Linezolid-d3 in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the linezolid stock solution with 50% methanol to prepare calibration standards.
- Internal Standard Working Solution (5 μ g/mL): Dilute the Linezolid-d3 stock solution with acetonitrile.
- 3. Sample Preparation Workflow:





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Caption: Protein Precipitation Sample Preparation Workflow.

4. LC-MS/MS Conditions:



Parameter	Condition	
LC System	UPLC System	
Column	Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Flow Rate	0.4 mL/min	
Gradient	10-90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B	
Column Temperature	40 °C	
Injection Volume	0.2 μL	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transitions	Linezolid: m/z 338.1 → 296.2, Linezolid-d3: m/z 341.2 → 297.3	
Collision Energy	Optimized for specific instrument	
Cone Voltage	Optimized for specific instrument	

Protocol 2: Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract, which can be beneficial for reducing matrix effects and improving assay sensitivity.

- 1. Materials and Reagents:
- Same as Protocol 1
- SPE cartridges (e.g., Waters Oasis HLB)
- Methanol for conditioning and elution

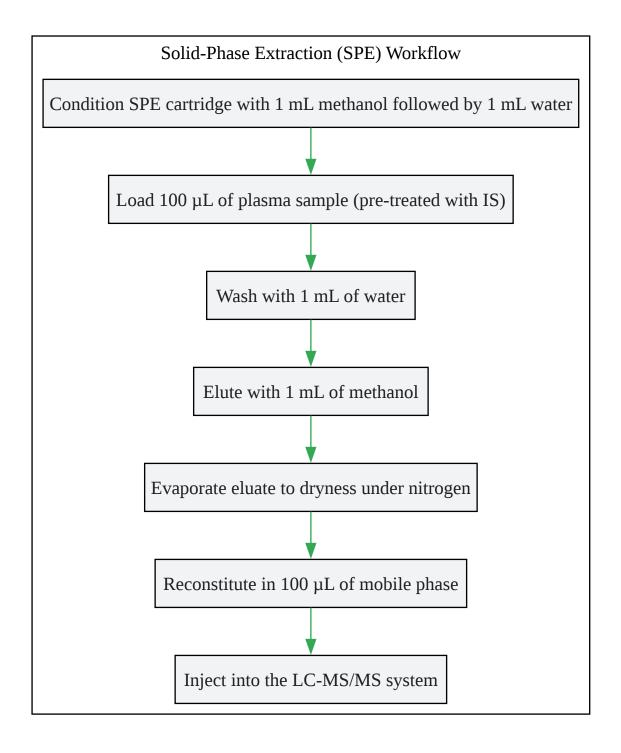






- Ammonium acetate
- 2. Preparation of Solutions:
- Same as Protocol 1, with the mobile phase for LC potentially adjusted based on SPE elution solvent.
- 3. Sample Preparation Workflow:





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Caption: Solid-Phase Extraction (SPE) Workflow.

4. LC-MS/MS Conditions:



Parameter	Condition	
LC System	HPLC or UPLC System	
Column	C18 column (e.g., 2.1 x 100 mm, 1.7 μm)	
Mobile Phase A	20 mM Ammonium acetate in water	
Mobile Phase B	Acetonitrile	
Flow Rate	0.3 mL/min	
Gradient	Isocratic or gradient elution depending on the specific method	
Column Temperature	40 °C	
Injection Volume	5 μL	
MS System	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)	
MRM Transitions	Linezolid: m/z 338.1 \rightarrow 296.2, Linezolid-d3: m/z 341.2 \rightarrow 297.3	
Collision Energy	Optimized for specific instrument	
Cone Voltage	Optimized for specific instrument	

Data Presentation

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for linezolid quantification using Linezolid-d3 as an internal standard.

Table 1: Method Validation Parameters



Parameter	Result	Reference
Linearity Range	0.20 - 25 μg/mL	[2]
Correlation Coefficient (r²)	> 0.99	[2]
Lower Limit of Quantification (LLOQ)	0.20 μg/mL	[2]
Run Time	4 minutes	[1]

Table 2: Precision and Accuracy Data

Analyte Concentration	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Low QC (e.g., 0.5 μg/mL)	< 15%	< 15%	85 - 115%	[2][4]
Medium QC (e.g., 5 μg/mL)	< 15%	< 15%	85 - 115%	[2][4]
High QC (e.g., 20 μg/mL)	< 15%	< 15%	85 - 115%	[2][4]

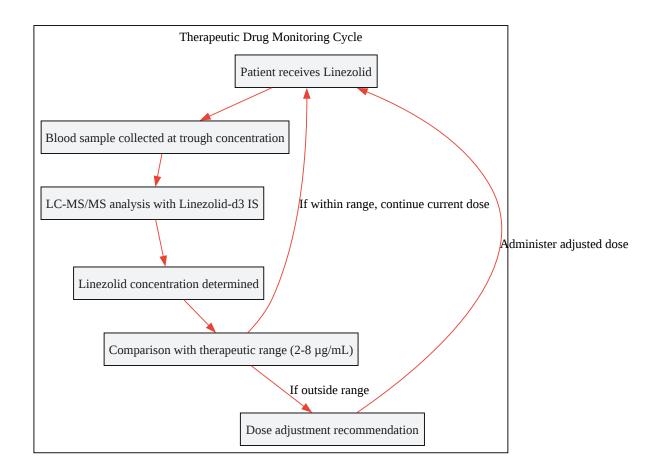
Table 3: Recovery and Matrix Effect

Parameter	Result	Reference
Extraction Recovery	89.1 - 93.7% (SPE)	[5]
Matrix Effect	Minimal, compensated by internal standard	[4]

Signaling Pathways and Logical Relationships

The logical relationship in therapeutic drug monitoring involves a feedback loop to optimize patient dosing.





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Caption: TDM Logical Workflow for Linezolid.

Conclusion

The use of Linezolid-d3 as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise tool for the therapeutic drug monitoring of linezolid. The detailed protocols and performance data presented here offer a comprehensive guide for researchers,



scientists, and drug development professionals to implement effective TDM strategies, ultimately leading to improved patient outcomes.

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